Serotonin glucuronide
Description
Overview of Serotonin β-D-Glucuronide
Serotonin β-D-glucuronide (C₁₆H₂₀N₂O₇) is a phase II metabolite of serotonin (5-hydroxytryptamine), formed via glucuronidation, a critical detoxification pathway in mammals. This water-soluble conjugate is synthesized through the enzymatic transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to serotonin, catalyzed by UDP-glucuronosyltransferases (UGTs). The compound’s molecular weight is 352.34 g/mol, with a melting point of 205–212°C (dec.) and a density of 1.607 g/cm³. Its solubility in polar solvents such as water and dimethyl sulfoxide (DMSO) facilitates renal excretion, underscoring its role in systemic serotonin homeostasis.
Table 1: Physical and Chemical Properties of Serotonin β-D-Glucuronide
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₇ |
| Molecular Weight | 352.34 g/mol |
| Melting Point | 205–212°C (dec.) |
| Density | 1.607 ± 0.06 g/cm³ |
| Solubility | Water, DMSO, Methanol |
| CAS Number | 18186-43-1 |
Historical Context and Discovery
The identification of serotonin β-D-glucuronide emerged from mid-20th-century research on neurotransmitter metabolism. Early studies recognized glucuronidation as a key detoxification mechanism, but it was not until the 2000s that specific UGT isoforms were linked to serotonin conjugation. Krishnaswamy et al. (2003) validated serotonin as a selective substrate for UGT1A6 using recombinant enzymes and human liver microsomes, establishing the metabolic pathway’s enzymology. Concurrently, advancements in analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, enabled the isolation and structural characterization of the metabolite. By 2009, Uutela et al. confirmed its presence in rat brain microdialysates, highlighting its neurological relevance.
Nomenclature and Synonyms
Serotonin β-D-glucuronide is systematically named (2S,3S,4S,5R,6S)-6-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid . Common synonyms include:
- 5-Hydroxytryptamine O-glucuronide
- Serotonin glucuronide
- 3-(2-Aminoethyl)-1H-indol-5-yl β-D-glucopyranosiduronic acid.
Table 2: Synonyms and Registry Identifiers
| Synonym | Registry Number |
|---|---|
| Serotonin β-D-glucuronide | 18186-43-1 |
| 5-Hydroxytryptamine glucuronide | N/A |
| Serotonin Impurity 3 | CB32545740 |
Relevance in Biochemistry and Metabolomics
Serotonin β-D-glucuronide serves as a biomarker for serotonin turnover, with implications for neurology, toxicology, and disease diagnostics. In the brain, its concentration often exceeds free serotonin, suggesting a regulatory role in neurotransmitter inactivation. For instance, microdialysis studies in rats revealed this compound levels of 1.0–1.7 nM, compared to 0.4–2.1 nM for unmetabolized serotonin.
The enzyme UGT1A6 is primarily responsible for this conjugation, exhibiting tissue-specific expression. In mice, Ugt1a6a dominates in the hippocampus, whereas Ugt1a6b is prevalent in the liver. This compartmentalization affects metabolic outcomes; arsenic exposure upregulates UGT1A6 in pancreatic β-cells, increasing serotonin glucuronidation and impairing glucose-induced insulin secretion.
In metabolomics, simultaneous quantification of serotonin and its glucuronide via ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) provides insights into conditions like depression and Parkinson’s disease. For example, sulfonation predominates over glucuronidation in human brain metabolism, with sulfated metabolites constituting up to 70% of total serotonin derivatives.
Properties
CAS No. |
18186-43-1 |
|---|---|
Molecular Formula |
C16H20N2O7 |
Molecular Weight |
352.34 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20N2O7/c17-4-3-7-6-18-10-2-1-8(5-9(7)10)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-2,5-6,11-14,16,18-21H,3-4,17H2,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 |
InChI Key |
QALKNDMLQRCLGT-JHZZJYKESA-N |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=CN2)CCN |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=CN2)CCN |
Synonyms |
3-(2-Aminoethyl)-1H-indol-5-yl β-D-Glucopyranosiduronic acid; 5-Hydroxytryptamine O-Glucuronide; 5-Hydroxytryptamine Glucuronide; |
Origin of Product |
United States |
Preparation Methods
Role of UGT Isoforms in Glucuronidation
UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-α-D-glucuronic acid (UDPGA) to serotonin, forming the β-D-glucuronide conjugate. While UGTs are predominantly hepatic, extrahepatic isoforms in the brain, kidneys, and intestines also contribute to serotonin metabolism. Human UGT1A6 and UGT2B7 exhibit limited activity toward serotonin, with reported Km values exceeding 500 μM, suggesting low affinity. In contrast, murine Ugt1a6a demonstrates higher efficiency, enabling its use in recombinant enzymatic synthesis.
In Vitro Enzymatic Preparation
Recombinant UGTs expressed in cell systems (e.g., HEK293 or insect cells) are employed for small-scale synthesis. A typical reaction includes:
-
Substrate : 5-hydroxytryptamine (serotonin) at 1–10 mM.
-
Cofactor : UDPGA (5 mM) in Tris-HCl buffer (pH 7.4).
-
Enzyme : Recombinant UGT1A6 or Ugt1a6a (0.1–1 mg/mL).
Reaction progress is monitored via high-performance liquid chromatography (HPLC), with yields rarely exceeding 20% due to substrate inhibition and enzyme instability.
Chemical Synthesis Strategies
Protecting Group Chemistry
Chemical synthesis requires protection of serotonin’s primary amine and indole nitrogen to prevent side reactions. Common protecting groups include:
A representative protection sequence involves:
Glycosylation with Glucuronyl Donors
Glucuronyl donors such as trichloroacetimidates or bromides are activated for glycosylation. The Schmidt trichloroacetimidate method is widely used for its high β-selectivity and yields:
Procedure :
-
Donor : Methyl 2,3,4-tri-O-acetyl-α-D-glucuronyl trichloroacetimidate (1.2 equiv).
-
Promoter : Boron trifluoride diethyl etherate (BF₃·Et₂O, 0.2 equiv).
-
Solvent : Anhydrous DCM at −20°C.
Deprotection of the acetyl groups is achieved via Zemplén transesterification (NaOMe/MeOH), yielding serotonin β-D-glucuronide with >90% purity after HPLC purification.
Table 1: Comparison of Glucuronyl Donors in Serotonin Glucuronidation
| Donor Type | Promoter | Yield (%) | β:α Ratio |
|---|---|---|---|
| Trichloroacetimidate | BF₃·Et₂O | 78 | 99:1 |
| Bromide | Ag₂CO₃ | 45 | 85:15 |
| Fluoroimidate | TMSOTf | 65 | 97:3 |
Purification and Analytical Characterization
Chromatographic Techniques
Crude reaction mixtures are purified using reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% formic acid). Serotonin β-D-glucuronide elutes at ~12 minutes under these conditions.
Spectroscopic Confirmation
-
NMR : ¹H NMR (D₂O) displays characteristic signals at δ 5.12 (d, J = 7.8 Hz, H1 of glucuronate) and δ 7.25–7.40 (indole protons).
-
Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 353.1 for the non-deuterated form and m/z 357.1 for serotonin-d₄ β-D-glucuronide.
Applications and Stability Considerations
Chemical Reactions Analysis
Types of Reactions: Serotonin β-D-Glucuronide primarily undergoes hydrolysis and deconjugation reactions. The hydrolysis of the glucuronide bond can be catalyzed by β-glucuronidase enzymes, releasing free serotonin and glucuronic acid .
Common Reagents and Conditions:
Hydrolysis: β-glucuronidase enzyme, physiological pH, and temperature.
Deconjugation: Bacterial β-glucuronidase in the gut microbiota.
Major Products Formed:
Hydrolysis: Free serotonin and glucuronic acid.
Deconjugation: Free serotonin.
Scientific Research Applications
Serotonin β-D-Glucuronide has several applications in scientific research:
Neuroscience: Used to study the metabolism and regulation of serotonin in the brain.
Pharmacology: Investigated for its role in drug metabolism and detoxification processes.
Toxicology: Utilized in studies examining the detoxification pathways of various xenobi
Biological Activity
Serotonin β-D-glucuronide (5-HT-glucuronide) is a significant metabolite of serotonin, primarily formed in the liver through the process of glucuronidation. This compound plays a crucial role in the metabolism and excretion of serotonin, influencing various physiological processes. Understanding its biological activity is essential for elucidating its role in health and disease.
Mechanism of Formation
Serotonin undergoes glucuronidation primarily via the action of UDP-glucuronosyltransferases (UGTs), particularly UGT1A6 and UGT1A6A. These enzymes facilitate the conjugation of glucuronic acid to serotonin, enhancing its solubility for renal excretion. The rate of serotonin glucuronidation can be influenced by various factors, including environmental toxins such as arsenic, which has been shown to upregulate UGT expression and subsequently increase serotonin glucuronidation rates .
Biological Activities
1. Metabolic Regulation
Serotonin β-D-glucuronide is involved in the regulation of serotonin levels in the body. Elevated levels of this metabolite can indicate altered serotonergic activity, which is linked to conditions such as depression and anxiety disorders. Studies have shown that increased glucuronidation can lead to decreased free serotonin levels, potentially affecting mood regulation and gastrointestinal function .
2. Gut Microbiota Interaction
The gut microbiota significantly influences the metabolism of serotonin through enzymes such as gut microbial β-glucuronidase (gmGUS). These enzymes can deconjugate glucuronides, releasing free serotonin back into circulation. This process has implications for gut motility and overall gastrointestinal health, as increased circulating serotonin can enhance gut motility, potentially leading to diarrhea in some cases .
3. Neurotransmitter Dynamics
Recent research indicates that serotonin β-D-glucuronide may play a role in neurotransmitter dynamics within the central nervous system (CNS). It has been detected in human brain microdialysis samples, suggesting that glucuronidation is a relevant metabolic pathway for neurotransmitters in the brain . The presence of 5-HT-glucuronide in the CNS raises questions about its potential effects on neuronal signaling and mood regulation.
Case Studies
Case Study 1: Arsenic Exposure and Serotonin Metabolism
A study investigated the effects of chronic arsenic exposure on serotonin metabolism in mouse models. The findings revealed that arsenic exposure led to increased expression of UGT1A6A and elevated rates of serotonin glucuronidation, which correlated with impaired glucose-induced insulin secretion (GIIS). This suggests a potential link between altered serotonin metabolism and endocrine dysfunction associated with arsenic toxicity .
Case Study 2: Gut Microbiota and Serotonin Levels
Research examining germ-free mice demonstrated that the absence of gut microbial β-glucuronidase resulted in significantly lower levels of circulating neurotransmitters, including serotonin. This highlights the critical role that gut microbiota play in maintaining serotonergic balance through metabolic pathways involving glucuronidation and deconjugation .
Data Tables
| Parameter | Control Group | Arsenic-Exposed Group |
|---|---|---|
| UGT1A6A Expression (mRNA) | Baseline | Increased |
| Serotonin Glucuronidation Rate | Normal | Elevated |
| GIIS (Insulin Secretion) | Normal | Impaired |
| Metabolite | Concentration (nM) | Location Detected |
|---|---|---|
| Serotonin | 0.4 - 2.1 | Rat Brain Microdialysates |
| Serotonin β-D-Glucuronide | 1.0 - 1.7 | Rat Brain Microdialysates |
Comparison with Similar Compounds
Comparison with Similar Glucuronide Compounds
Structural and Functional Overview
Glucuronides are conjugates formed by the addition of glucuronic acid to parent compounds. Below is a comparative analysis of serotonin β-D-glucuronide and structurally or functionally related glucuronides:
Pharmacokinetic and Metabolic Differences
Quercetin-3-O-β-D-glucuronide (QG) vs. Serotonin β-D-glucuronide
- Absorption and Bioavailability : QG, unlike serotonin β-D-glucuronide, demonstrates significant plasma exposure in rats (AUC0-t = 3,505.7 ± 1,505.7 mg/L·min) after oral administration, suggesting partial intestinal absorption or enterohepatic recirculation . Serotonin β-D-glucuronide is likely rapidly excreted due to its role in neurotransmitter clearance.
- Biotransformation : QG can reconvert to quercetin (aglycone) in plasma, contributing to sustained antioxidant activity . Serotonin glucuronidation is irreversible, emphasizing its role in inactivation .
Diosmetin-3-O-β-D-glucuronide vs. Serotonin β-D-glucuronide
- Bioactivity : Diosmetin glucuronide retains anti-inflammatory effects in human skin models, unlike serotonin β-D-glucuronide, which is presumed inactive .
- Metabolic Pathway : Diosmetin glucuronide forms via gut microbiota-mediated hydrolysis of diosmin, whereas serotonin glucuronidation occurs primarily in the liver .
Pharmacokinetic Parameters of Selected Glucuronides (Rat Models)
Data from studies on flavonoid glucuronides:
Key Research Findings and Implications
- Bioactivity Retention: Certain flavonoid glucuronides (e.g., QG, diosmetin glucuronide) retain or enhance bioactivity compared to parent compounds, challenging the traditional view of glucuronides as inactive metabolites .
- Enzyme Specificity : Serotonin β-D-glucuronide is implicated in UGT1A4 inhibition studies, suggesting its utility in predicting drug-drug interactions .
- Analytical Challenges : Detection of glucuronides (e.g., scopolamine-β-glucuronide) often requires enzymatic hydrolysis, underscoring methodological considerations in pharmacokinetic studies .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying Serotonin β-D-Glucuronide in biological fluids?
- Methodological Answer : Use ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with optimized parameters such as ethyl acetate extraction and ultrasonic-assisted pretreatment to enhance sensitivity . Reference standards (e.g., commercially available Serotonin β-D-Glucuronide) should be employed for calibration, and chromatographic separation conditions must account for matrix effects in plasma or urine .
Q. How is the structural characterization of Serotonin β-D-Glucuronide performed?
- Methodological Answer : Combine 1D/2D nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) to confirm the glucuronidation site and sugar moiety configuration. Compare spectral data with established flavonoid glucuronides (e.g., luteolin-7-O-β-D-glucuronide) to validate substitutions . High-resolution mass spectrometry (HRMS) further confirms molecular weight and fragmentation patterns .
Q. What isolation methods are effective for Serotonin β-D-Glucuronide from complex biological matrices?
- Methodological Answer : High-speed counter-current chromatography (HSCCC) with a solvent system optimized for polar metabolites (e.g., n-butanol-acetic acid-water) can isolate glucuronides. Follow with HPLC purification (C18 columns, acetonitrile/water gradients) to achieve >95% purity, as validated for similar compounds .
Advanced Research Questions
Q. What methodological challenges arise when optimizing the extraction of Serotonin β-D-Glucuronide from complex matrices?
- Methodological Answer : Key challenges include minimizing degradation during extraction and balancing solvent polarity. Response surface methodology (RSM) with central composite design can optimize parameters:
- Solvent selection : Ethyl acetate outperforms methanol in recovering polar conjugates .
- Ultrasonic conditions : Temperature (62°C), power (90%), and time (20 min) must be calibrated to avoid thermal degradation .
- Matrix interference : Solid-phase extraction (SPE) with mixed-mode sorbents reduces co-eluting contaminants .
Q. How can enzymatic synthesis be utilized to produce Serotonin β-D-Glucuronide with high specificity?
- Methodological Answer : Employ engineered UDP-glucuronosyltransferases (UGTs) expressed in E. coli BL21(DE3). For example, Streptomyces-derived UGTs catalyze regioselective glucuronidation at specific hydroxyl groups. Optimize reaction conditions (pH 7.4, 37°C, 3 hours) with uridine diphosphate glucuronic acid (UDPGA) as a cofactor. Monitor yields via LC-MS, achieving >78 mg/L for resveratrol analogs .
Q. How do contradictions in glucuronidation efficiency arise across studies, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from:
- Enzyme source variability : Human UGT isoforms (e.g., UGT1A6) vs. microbial UGTs exhibit differing kinetic parameters (Km, Vmax). Validate enzyme activity via kinetic assays .
- Substrate competition : Endogenous compounds (e.g., estradiol) may inhibit glucuronidation. Use competitive inhibition models and adjust UDPGA concentrations .
- Analytical sensitivity : Cross-validate results with orthogonal techniques (e.g., NMR vs. MS) to confirm quantification accuracy .
Q. What strategies improve the stability of Serotonin β-D-Glucuronide during long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
